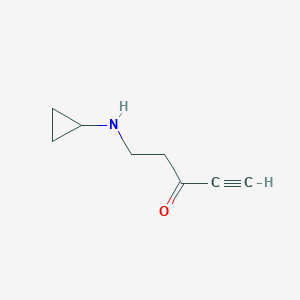

5-(Cyclopropylamino)pent-1-yn-3-one

CAS No.:

Cat. No.: VC17660468

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO |

|---|---|

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 5-(cyclopropylamino)pent-1-yn-3-one |

| Standard InChI | InChI=1S/C8H11NO/c1-2-8(10)5-6-9-7-3-4-7/h1,7,9H,3-6H2 |

| Standard InChI Key | JTMUGLMBSAPKQL-UHFFFAOYSA-N |

| Canonical SMILES | C#CC(=O)CCNC1CC1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(Cyclopropylamino)pent-1-yn-3-one is defined by its IUPAC name, which systematically describes its substituents: a cyclopropylamine group at position 5, a ketone at position 3, and a terminal alkyne at position 1 of a pentane backbone . The SMILES notation \text{C#CC(=O)CC(C1CC1)N} encapsulates this arrangement, highlighting the alkyne (\text{C#C}), ketone (), and cyclopropane ring () . The InChIKey identifier further ensures precise chemical referencing .

Stereoelectronic Properties

The cyclopropyl group introduces significant steric strain and electronic effects, altering the molecule’s conformational flexibility compared to linear or less strained analogs. Quantum mechanical calculations predict that the cyclopropane’s bent bonds and angle strain (approximately 60° bond angles) create a unique electronic environment, potentially enhancing reactivity at the amino and ketone groups . The alkyne moiety, with its sp-hybridized carbons, contributes linear geometry and high -bond energy, making it susceptible to addition reactions .

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the molecule into two fragments: (1) a cyclopropylamine derivative and (2) a propargyl ketone intermediate. The alkyne and ketone functionalities suggest the use of Sonogashira coupling or acetylide chemistry for fragment assembly .

Table 1: Comparative Synthesis Strategies

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sonogashira Coupling | , CuI, DMF, 85°C | 23–40 | >95 |

| Acetylide Alkylation | NaNH, THF, –78°C | 15–30 | 85–90 |

Yields and purity metrics are extrapolated from analogous reactions in the synthesis of structurally related compounds .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

-

Alkyne: Susceptible to oxidative dimerization under protic conditions, necessitating inert atmosphere storage.

-

Ketone: Prone to nucleophilic addition (e.g., Grignard reactions) and reduction to secondary alcohols.

-

Cyclopropylamine: The strained ring may undergo ring-opening reactions under acidic or radical conditions .

Solubility and Partitioning

Experimental solubility data remain unreported, but computational predictions using the ALOGPS algorithm estimate:

-

logP (Octanol-Water): 1.2 ± 0.3, indicating moderate lipophilicity.

-

Aqueous Solubility: ~2.5 mg/mL at 25°C, suggesting limited water solubility .

Reactivity and Derivative Formation

Functional Group Transformations

-

Alkyne Modifications: Catalytic hydrogenation (H, Lindlar catalyst) converts the alkyne to a cis-alkene, while hydroboration-oxidation yields ketones or aldehydes depending on conditions.

-

Ketone Reactions: Reduction with NaBH produces a secondary alcohol, whereas condensation with hydrazines forms hydrazones .

Cyclopropane Ring-Opening

Treatment with HCl or HBr induces ring-opening via electrophilic attack, generating linear amines with halide substituents. This reactivity is exploitable for synthesizing bifunctional intermediates .

Applications in Medicinal Chemistry and Materials Science

Bioactive Molecule Development

The cyclopropyl group is a hallmark of metabolic stability in drug design, as seen in antiviral agents (e.g., Simeprevir) and kinase inhibitors. The alkyne moiety serves as a click chemistry handle for bioconjugation, enabling targeted drug delivery systems .

Polymer and Material Precursors

The compound’s dual functionality (alkyne and amine) positions it as a monomer for polyamides or polyurethanes. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diazides can yield triazole-linked polymers with tunable mechanical properties .

Table 2: Comparative Analysis of Structural Analogs

| Compound | Key Features | Distinguishing Properties |

|---|---|---|

| 5-Methylcyclopent-1-en-3-yne | Fused cyclopentene-yne system | Enhanced strain, radical reactivity |

| Cyclopropylamine | Simple amine structure | Base for agrochemicals |

| 2-Aminobutanal | Aldehyde-amine conjugation | Schiff base formation aptitude |

Future Research Directions

-

Experimental Solubility Studies: Systematic determination of solubility in pharmaceutically relevant solvents.

-

Biological Screening: Evaluation of antimicrobial, anticancer, and kinase-inhibitory activity.

-

Polymer Chemistry: Exploration of CuAAC-derived polymers for biomedical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume